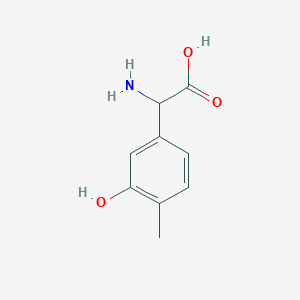

2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid

Description

2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid is a phenylglycine derivative characterized by a hydroxy group at the 3-position and a methyl group at the 4-position of the aromatic ring, with an amino group attached to the α-carbon of the acetic acid backbone. This structural configuration confers unique physicochemical and biological properties, making it a compound of interest in pharmaceutical and chemical research.

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

2-amino-2-(3-hydroxy-4-methylphenyl)acetic acid |

InChI |

InChI=1S/C9H11NO3/c1-5-2-3-6(4-7(5)11)8(10)9(12)13/h2-4,8,11H,10H2,1H3,(H,12,13) |

InChI Key |

HMBPQOIKIYPJPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C(=O)O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxy-4-methylbenzaldehyde with glycine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the aldehyde group being converted to the corresponding acetic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Formation of 2-Amino-2-(3-oxo-4-methylphenyl)acetic acid.

Reduction: Formation of 2-Amino-2-(3-hydroxy-4-methylphenyl)ethylamine.

Substitution: Formation of 2-Amino-2-(3-nitro-4-methylphenyl)acetic acid.

Scientific Research Applications

2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

The following analysis compares 2-amino-2-(3-hydroxy-4-methylphenyl)acetic acid with structurally related phenylglycine derivatives, focusing on substituent effects, pharmacological activity, and safety profiles.

Structural Analogues and Substituent Effects

Key Observations :

- Positional Effects : The 3-hydroxy-4-methyl substitution in the target compound distinguishes it from para-substituted analogs (e.g., 4-hydroxyphenyl derivatives). The meta-hydroxy group may reduce hydrogen-bonding efficiency compared to para-substituted counterparts but could enhance steric interactions in binding pockets .

Pharmacological and Binding Properties

Evidence from collagenase inhibitors (e.g., dichlorobenzylpentynoic acids) highlights the importance of substituent positioning on biological activity. For example:

- (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid exhibits an IC₅₀ similar to its 2,6-dichloro analog, but the 2,4-substitution pattern yields a shorter hydrogen bond (2.202 Å vs. 1.961 Å) with collagenase residues, suggesting enhanced binding efficiency .

- By analogy, the 3-hydroxy-4-methyl groups in the target compound may form π-π interactions with aromatic enzyme residues (e.g., Tyr201) and hydrogen bonds with polar side chains (e.g., Gln215), though the methyl group’s steric bulk could reduce binding affinity compared to smaller substituents .

Q & A

Basic: What synthetic strategies are recommended for achieving high enantiomeric purity in 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid?

Methodological Answer:

To synthesize this compound with high enantiomeric purity, chiral auxiliaries or asymmetric catalysis can be employed. For example, using (R)- or (S)-BINOL-derived catalysts in asymmetric hydrogenation reactions can control stereochemistry at the α-carbon . Post-synthesis, techniques like chiral HPLC (e.g., using a Chiralpak® column) or capillary electrophoresis are critical for verifying enantiopurity. Recrystallization in polar solvents (e.g., ethanol/water mixtures) may further enhance purity, as demonstrated in analogous amino-phenyl acetic acid syntheses .

Basic: How can researchers characterize the electronic and structural properties of this compound?

Methodological Answer:

Key techniques include:

- Spectroscopy :

- NMR : H and C NMR can confirm proton environments and carbon frameworks, with the hydroxyl and amino groups showing distinct deshielding .

- IR : Stretching frequencies for -OH (~3200 cm), -NH (~3350 cm), and carbonyl (~1700 cm^{-1) are diagnostic.

- Computational Chemistry :

Advanced: What computational methods are suitable for predicting interactions between this compound and biological targets?

Methodological Answer:

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are effective. For instance:

- Docking Studies : Evaluate binding affinity to enzymes (e.g., collagenase) by analyzing hydrogen bonds (e.g., Gln215 interaction, 2.2 Å) and π-π stacking (e.g., Tyr201, 4.1 Å) .

- Gibbs Free Energy : Calculate ΔG using MM-PBSA/GBSA to rank binding stability. A lower ΔG (e.g., -6.5 kcal/mol) suggests stronger inhibition .

- Pharmacophore Modeling : Map functional groups (amino, hydroxyl) to identify critical binding motifs .

Advanced: How do structural modifications (e.g., hydroxyl vs. methoxy substituents) influence the bioactivity of this compound?

Methodological Answer:

Comparative studies with analogs reveal:

- Hydroxyl Group : Enhances hydrogen-bonding capacity, improving binding to polar residues (e.g., in enzymes like IDO) .

- Methyl Group : Increases hydrophobicity, potentially enhancing membrane permeability but reducing solubility.

- Substituent Position : Meta-hydroxy groups (vs. para) may sterically hinder interactions, as seen in fluorophenyl analogs where chlorine positioning altered IC by 0.1 kcal/mol .

Experimental Design : Synthesize derivatives (e.g., 3-methoxy-4-methyl analogs) and compare bioactivity via enzyme inhibition assays .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

Contradictions often arise from:

- Enantiomeric Purity : Ensure chiral separation (e.g., HPLC) to isolate (R)- and (S)-forms, as stereochemistry drastically affects activity .

- Assay Conditions : Standardize protocols (e.g., pH, temperature) to minimize variability. For example, IDO inhibition assays should control tryptophan concentration and oxygen levels .

- In Silico Validation : Cross-validate experimental IC values with docking scores (e.g., correlation between ΔG and experimental inhibition) .

Advanced: What are the challenges in optimizing this compound for in vivo studies?

Methodological Answer:

Key challenges include:

- Bioavailability : Improve via prodrug strategies (e.g., esterification of the carboxylic acid) or nanoformulation .

- Metabolic Stability : Assess cytochrome P450 interactions using liver microsome assays. Fluorinated analogs (e.g., 4-fluorophenyl derivatives) show enhanced metabolic resistance .

- Toxicity Screening : Use zebrafish or murine models to evaluate acute toxicity, leveraging structural analogs (e.g., 3-trifluoromethylphenyl derivatives) as benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.